molecular formula C18H10N2O B182703 12H-Phthaloperin-12-one CAS No. 6925-69-5

12H-Phthaloperin-12-one

Cat. No. B182703
CAS RN: 6925-69-5
M. Wt: 270.3 g/mol
InChI Key: XFYQEBBUVNLYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12H-Phthaloperin-12-one is a chemical substance with the molecular formula C18H10N2O . It appears as an orange solid powder .


Physical And Chemical Properties Analysis

12H-Phthaloperin-12-one has been observed to be an orange solid powder . Its melting point is between 202 -205.6°C, and its boiling point is greater than 300 °C . The mean density of the substance is 1.2534 g/cm³ at 20°C . The water solubility of 12H-Phthaloperin-12-one is 0.11895 mg/L at 25°C, indicating that it is slightly soluble in water .

Scientific Research Applications

Application in Cancer Treatment

  • Summary of the Application : 12H-Phthaloperin-12-one has been extensively studied for its potential role in cancer treatment. It’s being used as a photosensitizer in Photodynamic Therapy (PDT) for various types of cancer, including breast, lung, and skin cancer.
  • Methods of Application : In Photodynamic Therapy (PDT), a light-sensitive compound or structure, commonly named a photosensitizer, is able to produce reactive oxygen species (ROS) after being irradiated with light in the presence of oxygen . 12H-Phthaloperin-12-one, as a photosensitizer, is introduced into the body and accumulates in cancer cells. When exposed to a specific wavelength of light, it produces ROS that can destroy the cancer cells .
  • Results or Outcomes : While the specific results or outcomes for 12H-Phthaloperin-12-one are not detailed in the sources I found, the general outcome of PDT is the destruction of cancer cells, which can lead to the reduction or elimination of tumors .

Application in Material Science

  • Summary of the Application : 12H-Phthaloperin-12-one is used as a dye in the plastics industry . It is mainly used in polystyrene and ABS resin .
  • Methods of Application : The compound is mixed with the plastic during the manufacturing process to give the final product its desired color .
  • Results or Outcomes : The use of 12H-Phthaloperin-12-one as a dye results in brightly colored plastics that are resistant to fading .

Application in Environmental Science

  • Summary of the Application : 12H-Phthaloperin-12-one has been studied for its potential role in pollution management and sustainability. It can be used as a photosensitizer for the degradation of organic pollutants in water and soil.
  • Methods of Application : The compound is introduced into polluted water or soil, where it absorbs light and uses this energy to break down organic pollutants.
  • Results or Outcomes : The use of 12H-Phthaloperin-12-one in this way can help to reduce environmental pollution.

Application in Analytical Chemistry

  • Summary of the Application : 12H-Phthaloperin-12-one is used as a marker in analytical chemistry . It can be used to identify and quantify specific substances in a sample .
  • Methods of Application : The compound is added to a sample and then detected using various analytical techniques, such as spectroscopy or chromatography .
  • Results or Outcomes : The presence of 12H-Phthaloperin-12-one can help to confirm the presence of other substances in a sample .

Application in Photovoltaics

  • Summary of the Application : 12H-Phthaloperin-12-one has been used in the development of high voltage components, particularly for electromobility . It is used in polymer compositions based on at least one polyamide .
  • Methods of Application : The compound is mixed with the polyamide during the manufacturing process of the high voltage components .
  • Results or Outcomes : The use of 12H-Phthaloperin-12-one results in high voltage components with specific color properties .

Application in Food Industry

  • Summary of the Application : 12H-Phthaloperin-12-one is used in food contact materials . It is used in the manufacturing of ink for the textiles industry .
  • Methods of Application : The compound is mixed with the ink during the manufacturing process .
  • Results or Outcomes : The use of 12H-Phthaloperin-12-one results in food contact materials with specific color properties .

properties

IUPAC Name

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYQEBBUVNLYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064507
Record name 12H-Phthaloperin-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 12H-Phthaloperin-12-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

12H-Phthaloperin-12-one

CAS RN

6925-69-5, 61725-13-1, 61969-47-9
Record name Solvent Orange 60
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6925-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Orange 60
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006925695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12H-Phthaloperin-12-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 12H-Phthaloperin-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12H-phthaloperin-12-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 12H-Phthaloperin-12-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 12H-Phthaloperin-12-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT ORANGE 60
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P2ZLV19F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12H-Phthaloperin-12-one
Reactant of Route 2
12H-Phthaloperin-12-one
Reactant of Route 3
12H-Phthaloperin-12-one
Reactant of Route 4
12H-Phthaloperin-12-one
Reactant of Route 5
12H-Phthaloperin-12-one
Reactant of Route 6
12H-Phthaloperin-12-one

Citations

For This Compound
6
Citations
M Czichy, P Janasik, R Motyka, P Zassowski… - Electrochimica …, 2021 - Elsevier
… Further, to facilitate the calculations, the monomer structure only includes the key unit involved during subsequent oxidation and reduction reactions, ie 12H-phthaloperin-12-one (…
Number of citations: 3 www.sciencedirect.com
M Larsson, D Fraccalvieri, CD Andersson… - … Science and Pollution …, 2018 - Springer
… Eight of these 14 compounds had fused rings similar to the known potent PAHs with nitrogen or a carbonylic carbon in the phenyl rings, for example 12H-phthaloperin-12-one (6925-69-…
Number of citations: 16 link.springer.com
P Rai - 2013 - search.proquest.com
The fundamental objective of this project is to design, synthesize, and characterize fluorescent dyes, which may be utilized in super resolution imaging techniques. In Chapters 1, 2 and 3…
Number of citations: 3 search.proquest.com
U Ahrensbøll‐Friis, AB Simonsen, J Dahlin… - Contact …, 2022 - Wiley Online Library
Background We observed an increasing number of patients who presented with facial or retro‐auricular dermatitis after skin contact with plastic spectacles or plastic covered temples. …
Number of citations: 6 onlinelibrary.wiley.com
JD Walker, N Dimitrova, S Dimitrov… - Water Quality …, 2004 - iwaponline.com
To promote more cost-effective use of chemical monitoring resources, quantitative structure activity relationships (QSARs) are proposed as methods to identify chemicals that could be …
Number of citations: 6 iwaponline.com
HZ Alkhathlan - 1988 - search.proquest.com
I. The mitomycins represent an important class of natural products. In addition to their unique structures, they exhibit some important biological activities including antibacterial and …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.